molecular formula C33H45NO11 B191843 Mesaconitine CAS No. 2752-64-9

Mesaconitine

Katalognummer B191843
CAS-Nummer: 2752-64-9
Molekulargewicht: 631.7 g/mol
InChI-Schlüssel: XUHJBXVYNBQQBD-DGFFPEHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mesaconitine is a naturally occurring alkaloid found in the genus Aconitum, commonly known as monkshood. It is a potent neurotoxin and has been used in traditional Chinese medicine for centuries. This compound has been studied in recent years for its potential therapeutic applications and is being investigated as a possible treatment for various diseases and medical conditions.

Wissenschaftliche Forschungsanwendungen

1. Antiepileptic and Analgesic Properties

Mesaconitine has been shown to inhibit epileptiform activity in rat hippocampal slices, suggesting potential antiepileptic properties. This effect is mediated via alpha-adrenoceptors and may relate to its antinociceptive effects observed in other studies (Ameri, 1998). Additionally, its neuropharmacological effects include acting on the central noradrenergic and serotonin systems, similar to norepinephrine reuptake inhibitors and tricyclic antidepressants, indicating potential in treating stress-induced depression (Zhihui Sun et al., 2020).

2. Effects on Vasorelaxation

Research indicates this compound can induce vasorelaxation in rat aorta and small gastric artery, possibly involving nitric oxide synthase in endothelial cells and the release of endothelium-derived hyperpolarizing factor. This suggests potential applications in improving vascular health or treating vascular disorders (Mitamura et al., 2002; Mitamura et al., 2002).

3. Insecticidal Activity

This compound and its derivatives have been synthesized and tested for insecticidal activity against various insects, showing promising results. This suggests potential applications in agriculture as a natural insecticide (Xu Yuan, 2009).

4. Metabolic Pathway Analysis

Metabolomic studies have been conducted to understand the effects of this compound on metabolic profiles, indicating disturbances in amino acid biosynthesis and metabolism. This research is crucial for comprehending the systemic impact of this compound and its potential therapeutic uses (Bo Sun et al., 2014).

5. Neurotransmitter Uptake Inhibition

Studies on rat hippocampus have shown that this compound inhibits noradrenaline uptake and increases neuronal excitability. This mechanism could be relevant for developing treatments for neurological disorders or pain management (A. Ameri & U. Seitz, 1998).

6. Cytotoxic Effects

This compound-induced cytotoxicity in human brain microvascular endothelial cells has been observed, triggered by Ca2+ signaling. Understanding this cytotoxic effect is essential for assessing the safety and therapeutic window of this compound-based treatments (S. Hsu & Wei-Zhe Liang, 2020).

Wirkmechanismus

Target of Action

Mesaconitine (MA), a diester-diterpenoid alkaloid extracted from the medicinal herb Aconitum carmichaelii, is known to interact with several targets in the body. The primary targets of MA are the neurons and endothelial cells . It has been shown to evoke Ca2+ homeostasis and its related physiological effects in these cell types .

Mode of Action

This compound interacts with its targets primarily through the modulation of calcium signaling . In human umbilical vein endothelial cells (HUVECs), MA has been shown to increase the intracellular calcium concentration ([Ca2+]i) in the presence of extracellular CaCl2 and NaCl . This response was inhibited by KBR7943, suggesting the involvement of Na+/Ca2+ exchangers .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those related to autophagy and lysosomal pathways . Treatment with MA has been shown to induce oxidative stress, as well as structural and functional damage to mitochondria in HT22 cells, accompanied by an upregulation of mRNA and protein expression related to autophagic and lysosomal pathways .

Pharmacokinetics

The pharmacokinetics of MA involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration of MA at a dose of 5 mg/kg in rats, the area under the curve (AUC) was found to be 207.6 ng/mL·h, indicating its bioavailability . The half-life (t1/2) of MA was found to be 3.1 hours after oral administration, suggesting its relatively short duration of action .

Result of Action

The molecular and cellular effects of MA’s action primarily involve neurotoxicity and cytotoxicity . MA treatment has been shown to induce neurotoxicity in zebrafish and HT22 cells . Furthermore, MA has been found to cause cytotoxicity in human brain microvascular endothelial cells, which was significantly reversed by chelation of cytosolic Ca2+ with BAPTA/AM .

Action Environment

The action, efficacy, and stability of MA can be influenced by various environmental factors. It is known that the toxicity of MA can be reduced using different techniques, suggesting that the processing and preparation of the compound can significantly influence its action .

Biochemische Analyse

Biochemical Properties

Mesaconitine has been shown to interact with various enzymes and proteins, particularly those involved in calcium signaling . It has been found to induce rises in cytosolic calcium concentrations, which are associated with its cytotoxic effects . This interaction with calcium signaling pathways suggests that this compound may play a role in various biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to cause cytotoxicity in human brain microvascular endothelial cells . This cytotoxic effect is believed to be triggered by preceding rises in cytosolic calcium concentrations . Furthermore, this compound has been found to induce oxidative stress and structural and functional damage to mitochondria in HT22 cells .

Molecular Mechanism

The molecular mechanism of this compound’s effects involves its interaction with calcium signaling pathways. It has been found to induce rises in cytosolic calcium concentrations by evoking calcium entry via protein kinase C-sensitive store-operated calcium channels and phospholipase C-dependent calcium release from the endoplasmic reticulum . This suggests that this compound exerts its effects at the molecular level through these binding interactions and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been found to cause cytotoxicity in human brain microvascular endothelial cells in a concentration-dependent manner

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, intravenous administration of this compound to guinea pigs caused various types of arrhythmias, with more potent arrhythmogenic effects observed at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. Metabonomics studies have identified differential metabolites of this compound, such as L-phenylalanine, retinyl ester, L-proline, and 5-hydroxyindole acetaldehyde, which are involved in amino acid metabolism, vitamin metabolism, glucose metabolism, and lipid metabolism .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mesaconitine involves several steps starting from commercially available starting materials. The key steps include the synthesis of the intermediate benzoylmesaconine, followed by the conversion of benzoylmesaconine to mesaconitine.", "Starting Materials": [ "Acetyl chloride", "Mesaconine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Benzoyl chloride", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of benzoylmesaconine", "a. Dissolve mesaconine in methanol.", "b. Add acetyl chloride dropwise with stirring.", "c. Heat the reaction mixture at 50°C for 24 hours.", "d. Cool the reaction mixture and add hydrochloric acid.", "e. Extract the product with ethyl acetate.", "f. Wash the organic layer with water and dry over sodium sulfate.", "g. Evaporate the solvent to obtain benzoylmesaconine.", "Step 2: Synthesis of mesaconitine", "a. Dissolve benzoylmesaconine in benzoyl chloride.", "b. Add sodium carbonate and heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture and extract with ethyl acetate.", "d. Wash the organic layer with water and dry over sodium sulfate.", "e. Evaporate the solvent to obtain crude mesaconitine.", "f. Purify the crude product by column chromatography using ethyl acetate and water as eluent.", "g. Obtain pure mesaconitine as a white solid." ] }

CAS-Nummer

2752-64-9

Molekularformel

C33H45NO11

Molekulargewicht

631.7 g/mol

IUPAC-Name

[(1S,5R,8R,13R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1

InChI-Schlüssel

XUHJBXVYNBQQBD-DGFFPEHOSA-N

Isomerische SMILES

CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC([C@@]7(C5C(C2C6N(C7)C)OC)COC)O)OC

SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC

Kanonische SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC

Andere CAS-Nummern

2752-64-9

Piktogramme

Acute Toxic

Synonyme

mesaconitine
mesaconitine hydrobromide, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-isomer of mesaconitine
N-desethyl-N-methylaconitine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesaconitine
Reactant of Route 2
Mesaconitine
Reactant of Route 3
Mesaconitine
Reactant of Route 4
Mesaconitine
Reactant of Route 5
Mesaconitine
Reactant of Route 6
Mesaconitine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.